molecular formula C22H21ClN4O5S3 B11967186 4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate

4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B11967186
M. Wt: 553.1 g/mol
InChI Key: ZTRIGFHDBJPCQK-YSURURNPSA-N
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Description

4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a chlorobenzyl group, and a dimethoxyphenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Acetylation: The final step involves acetylation of the hydrazone intermediate with 2,6-dimethoxyphenyl acetate in the presence of an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as an antimicrobial and anticancer agent is being investigated. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((E)-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21ClN4O5S3

Molecular Weight

553.1 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C22H21ClN4O5S3/c1-13(28)32-20-17(30-2)8-15(9-18(20)31-3)10-24-25-19(29)12-34-22-27-26-21(35-22)33-11-14-4-6-16(23)7-5-14/h4-10H,11-12H2,1-3H3,(H,25,29)/b24-10+

InChI Key

ZTRIGFHDBJPCQK-YSURURNPSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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